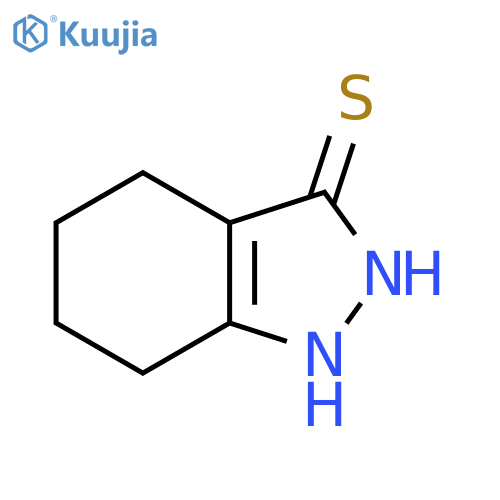Cas no 2229362-31-4 (4,5,6,7-tetrahydro-1H-indazole-3-thiol)

2229362-31-4 structure
商品名:4,5,6,7-tetrahydro-1H-indazole-3-thiol
4,5,6,7-tetrahydro-1H-indazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-tetrahydro-1H-indazole-3-thiol
- 2229362-31-4
- EN300-1778994
-
- インチ: 1S/C7H10N2S/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)
- InChIKey: QNLQBEBFXMICKC-UHFFFAOYSA-N
- ほほえんだ: S=C1C2=C(CCCC2)NN1
計算された属性
- せいみつぶんしりょう: 154.05646950g/mol
- どういたいしつりょう: 154.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4,5,6,7-tetrahydro-1H-indazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778994-0.05g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 0.05g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-2.5g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 2.5g |
$2631.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-1.0g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-0.1g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 0.1g |
$1183.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-0.5g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 0.5g |
$1289.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-5.0g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-10.0g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1778994-0.25g |
4,5,6,7-tetrahydro-1H-indazole-3-thiol |
2229362-31-4 | 0.25g |
$1235.0 | 2023-06-02 |
4,5,6,7-tetrahydro-1H-indazole-3-thiol 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
2229362-31-4 (4,5,6,7-tetrahydro-1H-indazole-3-thiol) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
